Sinapic acid

Descripción

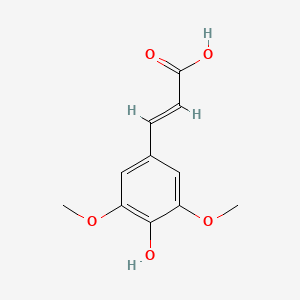

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMORTLOPMLEFB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Sinapinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7362-37-0, 530-59-6 | |

| Record name | trans-Sinapic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7362-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007362370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SINAPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-3,5-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINAPIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0I60993EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Sinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Sinapic Acid Biosynthesis Pathway and its Precursors

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sinapic acid biosynthesis pathway, a critical route in the phenylpropanoid pathway of plants. This compound and its derivatives are of significant interest due to their antioxidant, antimicrobial, and UV-protective properties, making them relevant for pharmaceutical and industrial applications. This document details the precursors, key enzymatic steps, and regulatory aspects of this pathway, supplemented with quantitative data, experimental protocols, and pathway visualizations.

Introduction to the Phenylpropanoid Pathway and this compound

This compound is a hydroxycinnamic acid derived from the phenylpropanoid pathway, which is a major route for the biosynthesis of a wide array of plant secondary metabolites.[1][2][3] This pathway originates from the aromatic amino acid phenylalanine.[2][3] The end products of this pathway, including this compound and its esters like sinapoyl malate and sinapine, play crucial roles in plant development, defense against pathogens, and protection from UV radiation.[1][4][5] In Brassicaceae, such as Arabidopsis thaliana, sinapate esters are particularly abundant.[3][4][6]

The Core Biosynthetic Pathway to this compound

The biosynthesis of this compound from phenylalanine involves a series of enzymatic reactions that modify the aromatic ring and the propenoic acid side chain. The generally accepted pathway proceeds through the following key intermediates and enzymatic steps.

2.1. Precursors and Early Steps:

The journey to this compound begins with the deamination of L-phenylalanine to form cinnamic acid , a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[2][3] Subsequently, cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid .[7] This is then activated to its CoA thioester, p-coumaroyl-CoA , by 4-coumarate:CoA ligase (4CL) .[1]

2.2. Branching towards Ferulic Acid and 5-Hydroxyferulic Acid:

From p-coumaroyl-CoA, the pathway branches towards various phenylpropanoids. For this compound synthesis, p-coumaroyl-CoA is hydroxylated at the 3-position. This step can be catalyzed by p-coumaroyl shikimate 3'-hydroxylase (C3'H) , which acts on p-coumaroyl shikimate. The conversion is facilitated by hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) which transfers the p-coumaroyl group to shikimate and later transfers the caffeoyl group back to CoA to form caffeoyl-CoA .[1]

Caffeoyl-CoA O-methyltransferase (CCOMT) then methylates the 3-hydroxyl group of caffeoyl-CoA to yield feruloyl-CoA .[8]

2.3. The Final Steps to this compound:

The conversion of ferulic acid derivatives to this compound derivatives is a critical juncture. Ferulate 5-hydroxylase (F5H) , another cytochrome P450 enzyme (CYP84A), introduces a hydroxyl group at the 5-position of the aromatic ring of ferulic acid or its derivatives.[9][10] This enzyme is considered a key regulatory point in the biosynthesis of syringyl lignin and sinapate esters.[9][10]

The newly formed 5-hydroxyferulic acid derivative is then methylated by caffeic acid O-methyltransferase (COMT) at the 5-hydroxyl group to produce a this compound derivative.[7]

An alternative route suggests that this compound can be formed from the oxidation of sinapaldehyde.[6][11] In Arabidopsis thaliana, the REDUCED EPIDERMAL FLUORESCENCE 1 (REF1) gene encodes a sinapaldehyde dehydrogenase that catalyzes the conversion of sinapaldehyde to this compound.[6][11] The preceding steps would involve the reduction of feruloyl-CoA and sinapoyl-CoA to their corresponding aldehydes by cinnamoyl-CoA reductase (CCR) and subsequent oxidation to alcohols by cinnamyl alcohol dehydrogenase (CAD) for lignin biosynthesis, or direct oxidation of the aldehyde to the carboxylic acid for sinapate ester formation.[12]

Quantitative Data

The following table summarizes key quantitative data related to enzymes in the this compound biosynthesis pathway. Data is compiled from various studies, primarily in Arabidopsis thaliana.

| Enzyme | Gene (in A. thaliana) | Substrate | Product | Vmax | Km | Reference |

| PAL1 | At2g37040 | L-Phenylalanine | trans-Cinnamic acid | 1.25 ± 0.05 nkat/mg | 32 ± 3 µM | (Raes et al., 2003) |

| C4H | At2g30490 | trans-Cinnamic acid | p-Coumaric acid | 1.5 pkat/mg | 1.3 µM | (Mizutani et al., 1997) |

| 4CL1 | At1g51680 | p-Coumaric acid | p-Coumaroyl-CoA | 13.9 nmol/s/mg | 39 µM | (Ehlting et al., 1999) |

| F5H (CYP84A1) | At4g36220 | Ferulic acid | 5-Hydroxyferulic acid | - | - | (Meyer et al., 1996) |

| COMT | At5g54160 | Caffeic acid | Ferulic acid | 1.13 pkat/mg | 55 µM | (Goujon et al., 2003) |

| REF1 (SALDH) | At4g34230 | Sinapaldehyde | This compound | ~20 pkat/mg (crude extract) | - | (Nair et al., 2004)[6] |

Note: Enzyme kinetics can vary significantly based on experimental conditions (pH, temperature) and the specific isoform studied. The data presented here are for comparative purposes.

Experimental Protocols

4.1. Extraction and Quantification of Sinapate Esters by HPLC

This protocol is adapted for the analysis of soluble sinapate esters from Arabidopsis thaliana leaves.

Methodology:

-

Sample Preparation: Freeze approximately 100 mg of leaf tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 1 mL of 80% (v/v) methanol to the powdered tissue. Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.

-

Clarification: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash at 95% B and re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) monitoring at 330 nm.

-

-

Quantification: Use authentic standards of sinapoyl malate and sinapoyl glucose to create a calibration curve for quantification.

4.2. In Vitro Enzyme Assay for Sinapaldehyde Dehydrogenase (REF1)

This protocol outlines a spectrophotometric assay to measure the activity of sinapaldehyde dehydrogenase.

Methodology:

-

Enzyme Extraction: Homogenize plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA, 10% glycerol). Centrifuge to pellet debris and use the supernatant for the assay.

-

Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.5

-

2.5 mM NADP+

-

Plant protein extract (e.g., 50-100 µg total protein)

-

-

Initiation: Start the reaction by adding 100 µM sinapaldehyde (dissolved in a small volume of DMSO).

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH (ε = 6.22 mM⁻¹cm⁻¹).

-

Control: Run a parallel reaction without the substrate (sinapaldehyde) to account for any background NADP+ reduction.

-

Calculation: Calculate the specific activity as µmol of NADPH formed per minute per mg of protein.

Visualization of the this compound Biosynthesis Pathway

The following diagrams, generated using the DOT language, illustrate the core pathway and a typical experimental workflow.

Caption: The core biosynthetic pathway of this compound from L-phenylalanine.

Caption: Experimental workflow for the extraction and analysis of sinapate esters via HPLC.

Conclusion

The biosynthesis of this compound is a well-studied branch of the phenylpropanoid pathway, with most of the core enzymes identified and characterized, particularly in the model organism Arabidopsis thaliana. This pathway is not only fundamental to plant physiology but also represents a rich source of bioactive compounds for drug development and other industrial applications. Further research into the transcriptional regulation of this pathway and the interplay between different branches of phenylpropanoid metabolism will continue to unveil new opportunities for metabolic engineering and the synthesis of valuable natural products.

References

- 1. Frontiers | this compound and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. bioone.org [bioone.org]

- 4. This compound ester metabolism in wild type and a sinapoylglucose-accumulating mutant of arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Arabidopsis thaliana REDUCED EPIDERMAL FLUORESCENCE1 Gene Encodes an Aldehyde Dehydrogenase Involved in Ferulic Acid and this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of ferulate-5-hydroxylase expression in Arabidopsis in the context of sinapate ester biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sinapate ester biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The Arabidopsis thaliana REDUCED EPIDERMAL FLUORESCENCE1 gene encodes an aldehyde dehydrogenase involved in ferulic acid and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence for the biosynthetic pathway from this compound to syringyl lignin using labeled this compound with stable isotope at both methoxy groups in Robinia pseudoacacia and Nerium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Characterization of Sinapic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid, a prominent member of the hydroxycinnamic acid family, is a naturally occurring phenolic compound found in a variety of plant sources. Its diverse biological activities, including antioxidant, anti-inflammatory, and UV-filtering properties, have garnered significant interest within the pharmaceutical, cosmetic, and food industries. A thorough understanding of its physicochemical and spectroscopic properties is paramount for its effective application and analysis. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound and detailed methodologies for its spectroscopic analysis, tailored for professionals in research and drug development.

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and formulation contexts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₅ | [1][2][3] |

| Molar Mass | 224.21 g/mol | [1][3] |

| Melting Point | 203-205 °C (decomposes) | [1] |

| Boiling Point | 403.4 °C | [4] |

| pKa (Strongest Acidic) | 3.61 | [4] |

| Solubility | ||

| Water | 0.63 g/L | [4] |

| Methanol | Soluble | [5][6] |

| Ethanol | Soluble in hot ethanol | [6][7] |

| DMSO | Highly soluble (up to 50 mM) | [7][8] |

| Polar Organic Solvents | Soluble | [5] |

Spectroscopic Properties of this compound

The spectroscopic characteristics of this compound are fundamental for its identification, quantification, and the study of its interactions with other molecules.

UV-Visible Spectroscopy

This compound exhibits strong absorbance in the UV region, a property that is routinely exploited for its quantification.

Table 2: UV-Visible Spectroscopic Data for this compound

| Parameter | Value | Solvent | Reference(s) |

| λmax | 303 - 311 nm | Water/Methanol | [9][10] |

| 322 nm | Methanol | [11] | |

| ~326 nm | Not specified | [12] | |

| Molar Absorptivity (ε) | 16,700 L·mol⁻¹·cm⁻¹ | Methanol/Water |

Fluorescence Spectroscopy

The intrinsic fluorescence of this compound, while weak, can be a useful tool for certain analytical applications.

Table 3: Fluorescence Spectroscopic Data for this compound

| Parameter | Value | Conditions | Reference(s) |

| Excitation Wavelength (λex) | 320 nm | Room Temperature | [8] |

| Emission Wavelength (λem) | 350 - 600 nm | Room Temperature | [8] |

| Emission Maximum | ~429 nm | In solvent phase | [9] |

| Fluorescence Quantum Yield (Φf) | Very low | Not specified | [11] |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides detailed structural information about the functional groups present in this compound.

Table 4: Key Infrared (IR) and Raman Spectral Peaks of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique | Reference(s) |

| 3383, 3311 | O-H stretching | IR | [8] |

| ~1654 | C=O stretching (carbonyl) | IR | |

| 1600 - 1699 | C=C stretching (aromatic and alkene) | Raman | [1] |

| 1300 - 1400 | C-H bending | Raman | [1] |

| 1150 - 1360 | Various C-O and C-C stretching | Raman | [1] |

| 800 - 1700 | Fingerprint region | IR | [3] |

Experimental Protocols

UV-Visible Spectroscopy for Quantification of this compound

Objective: To determine the concentration of this compound in a solution using UV-Visible spectrophotometry.

Materials:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound standard

-

Methanol (spectroscopic grade)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound standard and dissolve it in a known volume of methanol in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations spanning the expected range of the unknown sample.

-

Wavelength Scan: Scan one of the standard solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For this compound in methanol, this is expected to be around 322 nm.[11]

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert law.

-

Sample Measurement: Measure the absorbance of the unknown sample solution at the same λmax.

-

Concentration Determination: Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the calibration curve or by using the equation of the linear regression from the calibration curve.

Fluorescence Spectroscopy

Objective: To obtain the fluorescence emission spectrum of this compound.

Materials:

-

Fluorescence Spectrophotometer

-

Quartz cuvettes

-

This compound

-

Solvent (e.g., ethanol, water)

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrument Setup: Set the excitation wavelength to 320 nm.[8] Set the emission scan range from 350 nm to 600 nm.[8] Use appropriate excitation and emission slit widths (e.g., 5-10 nm) to balance signal intensity and spectral resolution.

-

Blank Measurement: Record the fluorescence spectrum of the solvent alone to serve as a blank.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

-

Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the net fluorescence emission spectrum of this compound. The emission maximum is expected around 429 nm in a solvent phase.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

-

FT-IR Spectrometer with a suitable sampling accessory (e.g., ATR or KBr press)

-

This compound (solid powder)

-

Potassium bromide (KBr, spectroscopic grade, if using KBr pellet method)

Procedure (using KBr pellet method):

-

Sample Preparation: Mix a small amount of finely ground this compound powder (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound by comparing the obtained spectrum with known IR correlation tables and literature data.[8]

Signaling Pathways and Experimental Workflows

Phenylpropanoid Biosynthesis Pathway

This compound is synthesized in plants through the phenylpropanoid pathway, a complex network of enzymatic reactions that produces a wide array of secondary metabolites. Understanding this pathway is crucial for metabolic engineering and for appreciating the natural origin of this compound.

Experimental Workflow for Spectroscopic Analysis

A typical workflow for the spectroscopic analysis of this compound from a plant matrix involves several key steps, from sample preparation to data analysis.

References

- 1. cra.wallonie.be [cra.wallonie.be]

- 2. Conformational Differentiation of α-Cyanohydroxycinnamic Acid Isomers: A Raman Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FTIR [terpconnect.umd.edu]

- 7. researchgate.net [researchgate.net]

- 8. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of this compound using DFT ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04829F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. instanano.com [instanano.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Sinapic Acid: From Natural Sources to Advanced Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid, a hydroxycinnamic acid derivative, is a phenolic compound widely distributed throughout the plant kingdom.[1][2][3] It is recognized for a range of bioactive properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and anti-anxiety activities.[1][2] These attributes have positioned this compound as a compound of significant interest in the pharmaceutical, cosmetic, and food industries.[2][4] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and comprehensive protocols for its analytical quantification.

Natural Sources of this compound

This compound is prevalent in a variety of plants, where it often exists in esterified forms, most notably as sinapine (sinapoyl choline).[1][5] The Brassicaceae family is a particularly rich source of this compound and its derivatives.[1][2]

Key Natural Sources:

-

Oilseed Crops: Canola and rapeseed (especially in the meal remaining after oil extraction) are significant sources.[6][7]

-

Vegetables: Cruciferous vegetables such as broccoli, cauliflower, kale, and cabbage contain notable amounts of this compound.[3][4]

-

Fruits: Citrus fruits like lemons and oranges, as well as berries such as strawberries and cranberries, are good sources.[3][8]

-

Cereal Grains: Rye is among the cereal grains that contain this compound.[3]

-

Spices and Herbs: Spices like dill and anise have been reported to contain this compound.[3]

-

Honey: this compound has also been identified as a phenolic component in various types of honey.[9][10]

The concentration of this compound and its derivatives can vary depending on the plant variety, growing conditions, and the specific part of the plant.[11]

Quantitative Data on this compound in Natural Sources

The following table summarizes the reported concentrations of this compound and its derivatives in various natural sources.

| Natural Source | Compound(s) | Concentration Range | Reference(s) |

| Canola Seeds/Meal | Total Phenolics | 9.16 - 16.13 mg/g | [6] |

| Sinapine (SP) | 6.39 - 12.28 mg/g | [6] | |

| This compound (SA) | 0.11 - 0.59 mg/g | [6] | |

| Sinapoyl Glucose (SG) | 1.36 - 7.50 mg/g | [6] | |

| Rapeseed Meal | This compound | 339 - 379 mg/kg (accounts for >85% of total phenolics) | [7] |

| Strawberries | This compound | Up to 450 µg/g | [3] |

| American Cranberries | This compound | 210 µg/g | [3] |

| Lemon (dry weight) | This compound | 72.1 µg/g | [3] |

| Murcott Orange (dry weight) | This compound | 50.1 µg/g | [3] |

| Rye | This compound | 0.07 - 0.14 µg/g | [3] |

| Mustard Seed Meal | This compound | Up to 13.22 µmol/g (at pH 12) | [11] |

| Sinapine | Up to 15.73 µmol/g (at pH 2 with 70% ethanol) | [11] | |

| Honey (Linden) | This compound | 1.107 mg/100 g | [10] |

| Honey (Heather) | This compound | 0.852 mg/100 g | [10] |

Extraction and Purification Methods

The extraction of this compound from its natural sources is a critical step for its analysis and utilization. The choice of method depends on the matrix and the desired purity of the final extract.

Conventional Extraction

Conventional solid-liquid extraction using hydro-alcoholic solvents is the most common method for isolating this compound and its derivatives.[5][11]

-

Solvents: Mixtures of ethanol or methanol with water are frequently used.[5][11] For instance, 70% methanol has been shown to be efficient for extracting phenolic compounds from canola seed.[6]

-

Temperature: Elevated temperatures, often between 50°C and the boiling point of the solvent, can enhance extraction efficiency.[5]

-

pH: The pH of the extraction medium can be adjusted to selectively extract different forms of this compound derivatives. Acidic conditions (pH 2) favor the extraction of sinapine, while alkaline conditions (pH 12) promote the hydrolysis of esters to yield free this compound.[11]

Advanced Extraction Techniques

To improve extraction efficiency and reduce solvent consumption and extraction time, several advanced techniques have been developed.

-

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer.[11]

-

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and sample, leading to faster extraction.[11]

-

Pressurized Liquid Extraction (PLE): This technique employs solvents at elevated temperatures and pressures to increase extraction efficiency.[5]

Purification

Following extraction, the crude extract often contains a mixture of compounds. Further purification is necessary to isolate this compound.

-

Liquid-Liquid Extraction (LLE): This is a common preparatory step to partition compounds based on their solubility in two immiscible liquid phases.[5]

-

Adsorption Chromatography: This technique separates compounds based on their affinity for a solid stationary phase.[5]

-

Membrane Processes: Techniques like ultrafiltration can be used to separate molecules based on their size.[5]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound.

Extraction of this compound Derivatives from Canola Meal

This protocol is based on a conventional solid-liquid extraction method.

Materials:

-

Defatted canola meal

-

70% (v/v) Methanol

-

Centrifuge

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh a known amount of defatted canola meal.

-

Add 70% methanol at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

-

Stir the mixture at a controlled temperature (e.g., 50°C) for a defined period (e.g., 1 hour).

-

Centrifuge the mixture to separate the solid residue from the liquid extract.

-

Collect the supernatant and filter it.

-

The solvent can be removed using a rotary evaporator to concentrate the extract.

-

The resulting extract can be used for further purification or directly for HPLC analysis after appropriate dilution.[6]

Ultrasound-Assisted Extraction of this compound from Strawberries

This protocol outlines the use of UAE for extracting phenolic compounds, including this compound, from strawberries.

Materials:

-

Lyophilized strawberry powder

-

Extraction solvent (e.g., acetone with 0.2 M HCl or 46.4% ethanol)[12][13]

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Filter

Procedure:

-

Place a known weight of lyophilized strawberry powder into an extraction vessel.

-

Add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:30 g/mL).[13]

-

Immerse the vessel in an ultrasonic bath or use a probe sonicator.

-

Apply ultrasound at a specific frequency and power (e.g., 400 W) for a defined duration (e.g., multiple cycles of 30 seconds).[12][13]

-

After sonication, centrifuge the mixture to separate the solid and liquid phases.

-

Collect and filter the supernatant for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol describes a typical HPLC method for the quantification of this compound and its derivatives.[6]

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Acetic acid (for mobile phase acidification)

-

This compound standard

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is commonly used. For example, a mixture of water-methanol-o-phosphoric acid.[6] A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase (methanol).

-

Flow Rate: 0.8 mL/min[6]

-

Detection Wavelength: 330 nm for this compound derivatives.[6]

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 25°C)

Procedure:

-

Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample extract by dissolving it in the mobile phase or a compatible solvent and filtering it through a 0.45 µm syringe filter.

-

Inject the standards and samples into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

HPLC Method Validation Parameters

The following table presents typical validation parameters for an HPLC method for this compound analysis.

| Parameter | Typical Value | Reference(s) |

| Linearity Range | 0.20 - 200.00 µg/mL | [6] |

| Correlation Coefficient (r²) | > 0.99 | [6] |

| Detection Limit (LOD) | 0.20 µg/mL | [6] |

| Quantification Limit (LOQ) | 0.50 µg/mL | [6] |

| Recovery | > 98.0% | [6] |

Signaling Pathways and Biological Activities

This compound exerts its biological effects through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for its application in drug development.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It can suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][14] This pathway is a key regulator of inflammation, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[14] Additionally, this compound can modulate the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is also involved in inflammatory responses.[2][4]

Antioxidant Activity

The antioxidant effects of this compound are partly mediated by the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) signaling pathway.[6][8] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. This compound can activate Nrf2, leading to the upregulation of protective enzymes like HO-1, thereby enhancing the cellular defense against oxidative stress.[6][8]

Visualizations

Experimental Workflow for Extraction and Analysis of this compound

Caption: Workflow for the extraction, purification, and analysis of this compound.

Signaling Pathways Modulated by this compound

Caption: Key signaling pathways modulated by this compound.

Conclusion

This guide has provided a comprehensive overview of this compound, covering its natural sources, extraction and purification methods, and analytical techniques. The detailed protocols and tabulated data offer a valuable resource for researchers and professionals in the field. The elucidation of the signaling pathways through which this compound exerts its biological effects further underscores its potential as a therapeutic agent. Continued research into this versatile compound is warranted to fully explore its applications in various industries.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Attenuates the Neuroinflammatory Response by Targeting AKT and MAPK in LPS-Activated Microglial Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Attenuates the Neuroinflammatory Response by Targeting AKT and MAPK in LPS-Activated Microglial Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound modulates Nrf2/HO-1 signaling pathway in cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates Oxidative Stress, Inflammation, and Apoptosis in Acute Doxorubicin-Induced Cardiotoxicity via the NF- κ B-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. Ultrasound-assisted extraction for the analysis of phenolic compounds in strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Sinapic Acid in Plant Metabolism: A Technical Guide

Abstract

Sinapic acid, a prominent member of the hydroxycinnamic acid family, plays a multifaceted and critical role in the metabolic processes of plants. This technical guide provides an in-depth exploration of the biological functions of this compound, detailing its biosynthesis via the phenylpropanoid pathway, its crucial involvement in plant defense mechanisms against biotic and abiotic stresses, and its regulatory influence on developmental processes. This document synthesizes current research to offer a comprehensive resource for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key metabolic and signaling pathways.

Introduction

This compound (3,5-dimethoxy-4-hydroxycinnamic acid) is a phenolic compound ubiquitously found throughout the plant kingdom, particularly abundant in the Brassicaceae family.[1][2] It serves as a key intermediate in the biosynthesis of a wide array of secondary metabolites, including sinapate esters and lignin.[3] These compounds are integral to the plant's structural integrity, defense mechanisms, and overall survival. The biological activities of this compound and its derivatives, such as antioxidant, antimicrobial, and UV-filtering properties, underscore their importance in plant physiology and their potential applications in various industries.[1][2]

Biosynthesis of this compound: The Phenylpropanoid Pathway

This compound is synthesized through the phenylpropanoid pathway, a complex network of biochemical reactions that converts the amino acid phenylalanine into a variety of essential compounds.[4] This pathway is central to the production of flavonoids, lignans, and, pertinently, hydroxycinnamic acids.

The biosynthesis begins with the deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL).[4] A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), and ferulate 5-hydroxylase (F5H), subsequently convert cinnamic acid into p-coumaric acid, caffeic acid, ferulic acid, and finally this compound.[1][5]

Biological Roles of this compound and Its Derivatives

This compound and its esterified forms, such as sinapine (sinapoylcholine), sinapoyl malate, and sinapoyl glucose, are involved in a multitude of physiological processes critical for plant survival and adaptation.[1][6]

Structural Support and Lignin Formation

This compound is a direct precursor to syringyl (S) lignin, one of the three main types of lignin monomers.[3] Lignin is a complex polymer deposited in the secondary cell walls of vascular plants, providing structural rigidity, hydrophobicity, and resistance to microbial degradation. The ratio of S-lignin to guaiacyl (G) lignin, derived from the related ferulic acid, influences the properties of the cell wall and the overall biomass characteristics.

Defense Against Biotic Stress

The accumulation of this compound and its derivatives is a key component of the plant's defense response against pathogens.[2] Increased levels of these compounds have been observed in plants infested with fungal pathogens like Fusarium graminearum.[2] This response is believed to contribute to an increased cell wall thickness, forming a physical barrier against pathogen invasion.[2]

Protection Against Abiotic Stress

One of the most well-documented roles of this compound esters is their function as a protective screen against harmful ultraviolet-B (UV-B) radiation.[6][7] These compounds accumulate in the epidermal layers of leaves and other aerial plant parts, where they absorb UV-B radiation, thereby preventing damage to sensitive cellular components like DNA and the photosynthetic apparatus.[7][8] The UVR8 photoreceptor is a key component in the signaling pathway that mediates the accumulation of sinapate esters in response to UV-B light.[9][10]

This compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) generated under various stress conditions.[11] Its antioxidant activity is attributed to the phenolic hydroxyl group in its structure. By neutralizing free radicals, this compound helps to mitigate oxidative damage to lipids, proteins, and nucleic acids.[3][11]

Regulation of Plant Growth and Development

This compound and its derivatives also play a role in regulating plant growth and development, including seed germination and seedling establishment.[6] Notably, there is a complex interplay between this compound metabolism and the phytohormone abscisic acid (ABA), a key regulator of seed dormancy and stress responses.[6][12] Exogenous application of this compound has been shown to affect ABA catabolism, leading to reduced levels of active ABA and promoting seed germination.[6][13]

Quantitative Data on this compound in Plants

The concentration of this compound and its derivatives varies significantly among plant species, tissues, and in response to environmental stimuli. The following tables summarize representative quantitative data from the literature.

Table 1: Concentration of this compound and Its Derivatives in Various Plant Species

| Plant Species | Tissue | Compound | Concentration (mg/g dry matter) | Reference |

| Brassica juncea (Mustard) | Seed Meal | Sinapine | up to 8.7 | [14] |

| Brassica napus (Rapeseed) | Seed Meal | This compound (after hydrolysis) | 10.5 - 14.0 | [14] |

| Fragaria ananassa (Strawberry) | Fruit | Sinapoyl Esters | up to 0.45 | [14] |

| Secale cereale (Rye) | Grain | Sinapoyl Esters | a few µg/g | [14] |

| Canola | Defatted Seeds | This compound | 0.09 - 0.59 | [15] |

| Canola | Defatted Seeds | Sinapine | 8.65 - 11.89 | [15] |

Table 2: Effect of Abiotic Stress on this compound Derivative Levels in Arabidopsis thaliana

| Stress Condition | Compound | Fold Change vs. Control | Reference |

| UV-A+B exposure (4 days) | Sinapoyl-malate | Increased | [16] |

| UV-A+B exposure (15 days) | Sinapoyl glucoside | Increased | [16] |

Table 3: In Vitro Antioxidant Activity of this compound

| Assay | Concentration | % Inhibition / Activity | Reference |

| DPPH radical scavenging | 50 µM | 86.5% | [17] |

| ABTS radical scavenging | 50 µM | 88.6% | [17] |

| Superoxide radical scavenging | 50 µM | 35.52% | [18] |

| Lipid peroxidation inhibition | 500 µmol/kg | Comparable to Trolox | [3] |

Experimental Protocols

Extraction of this compound and Its Derivatives from Plant Material

This protocol provides a general method for the extraction of this compound and its esters from plant tissues. Optimization may be required depending on the specific plant material.

-

Sample Preparation: Harvest and freeze-dry the plant tissue. Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

-

Add 1 mL of 70% (v/v) methanol in water.

-

Vortex the mixture thoroughly for 1 minute.

-

Incubate the mixture at 70°C for 20 minutes in a water bath or heating block, with occasional vortexing.

-

For alkaline hydrolysis to release esterified this compound, incubate the sample in 1 M NaOH at 60°C for 1 hour, followed by acidification with HCl.

-

-

Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Storage: Store the extract at -20°C until analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the separation and quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis or diode-array detector (DAD).

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) formic acid in water.

-

Solvent B: 0.1% (v/v) formic acid in acetonitrile.

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 50% B

-

25-30 min: 50% B

-

30-35 min: Linear gradient from 50% to 10% B

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 320 nm.

-

Injection Volume: 10 µL.

-

Quantification: Create a standard curve using authentic this compound standards of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Conclusion

This compound is a central metabolite in plants, with profound implications for their structural integrity, defense against a myriad of stresses, and the regulation of growth and development. Its biosynthesis via the phenylpropanoid pathway and its subsequent conversion into various esters and lignin monomers highlight its metabolic significance. The antioxidant and UV-protective properties of this compound and its derivatives are particularly crucial for plant adaptation to challenging environments. A thorough understanding of the biological roles and metabolic pathways of this compound not only advances our fundamental knowledge of plant biology but also opens avenues for the development of stress-tolerant crops and the utilization of these bioactive compounds in pharmaceutical and other industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ANTIOXIDANT PROPERTIES OF this compound: IN VITRO AND IN VIVO APPROACH - Europub [europub.co.uk]

- 3. This compound and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Sinapate Esters Mediate UV-B-Induced Stomatal Closure by Regulating Nitric Oxide, Hydrogen Peroxide, and Malate Accumulation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A UV-B-specific signaling component orchestrates plant UV protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How plants protect themselves from ultraviolet-B radiation stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound Quantification Testing using HPLC - VISBIO [visbio.co.th]

- 12. This compound or its derivatives interfere with abscisic acid homeostasis during Arabidopsis thaliana seed germination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of this compound Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Antioxidant Potential of Sinapic Acid and its Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, antioxidant activity, and experimental evaluation of sinapic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for harnessing their therapeutic potential.

This compound, a phenolic compound prevalent in various plant-based foods, and its derivatives have garnered significant attention within the scientific community for their potent antioxidant properties.[1][2][3] These compounds are recognized for their ability to combat oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This technical guide delves into the core aspects of this compound derivatives, offering a detailed overview of their antioxidant activity, methodologies for their evaluation, and insights into their mechanisms of action.

Quantitative Antioxidant Activity of this compound and Its Derivatives

The antioxidant capacity of this compound and its derivatives has been quantified using a variety of in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of free radicals. The following tables summarize the reported antioxidant activities of various this compound derivatives across different assays.

| Compound | DPPH Radical Scavenging Assay (IC50) | Reference |

| This compound | 32.2 ± 6.2 µM | [4] |

| Ethyl Sinapate | 51.9 ± 6.3 µM | [4] |

| Sinapine | - | - |

| 4-Vinylsyringol | - | - |

| Sinapoyl Glycosides | Lower than this compound | [5] |

| 6-O-sinapoyl sucrose | IC50 = 65 mM (Superoxide radical scavenging) | [5] |

| Methyl, Propyl, Butyl Sinapates | High initial DPPH scavenging rate | [6] |

| 1-Acetyl-sinapic acyl-4-(3'-chlorine-)benzylpiperazine (SA9) | Strongest among 10 synthesized derivatives | [7] |

| Compound | Superoxide Radical Scavenging Assay (IC50) | Reference |

| This compound | 17.98 mM | [5] |

| This compound | 90 mM | [5] |

| 6-O-sinapoyl sucrose | 65 mM | [5] |

| Compound | Hydroxyl Radical Scavenging Assay (IC50) | Reference |

| This compound | 3.80 mM | [5] |

| Methyl Sinapate | Comparable to this compound | [5] |

| β-D-(3,4-disinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside | Comparable to this compound | [5] |

| 1,2-disinapoyl-β-D-glucopyranoside | Comparable to this compound | [5] |

| Compound | LDL Oxidation Inhibition | Reference |

| This compound | 28% inhibition at 10 µM | [5] |

| 4-Vinylsyringol | 7.5% inhibition at 10 µM | [5] |

Key Signaling Pathways

The antioxidant effects of this compound derivatives are often mediated through their interaction with cellular signaling pathways involved in the oxidative stress response. One of the key pathways is the NF-κB signaling cascade. Under oxidative stress, reactive oxygen species (ROS) can activate the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound derivatives can interfere with this process by scavenging ROS, thereby preventing the activation of NF-κB.

NF-κB Signaling Pathway and the Role of this compound Derivatives.

Experimental Protocols

Accurate assessment of antioxidant activity is crucial for the evaluation of this compound derivatives. The following are detailed methodologies for commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare various concentrations of the test compounds and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control to a specific volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (e.g., 100 µL sample + 100 µL DPPH).

-

A blank well should contain only methanol. A control well should contain the solvent of the sample and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compounds

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader (absorbance at 734 nm)

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compounds and the positive control.

-

Add a small volume of the test compound or control to a larger volume of the diluted ABTS•+ solution in a 96-well plate (e.g., 10 µL sample + 190 µL ABTS•+).

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Reagents and Equipment:

-

FRAP reagent:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

-

Test compounds

-

Positive control (e.g., Ferrous sulfate or Trolox)

-

96-well microplate

-

Microplate reader (absorbance at 593 nm)

Procedure:

-

Prepare the fresh FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

-

Warm the FRAP reagent to 37°C before use.

-

Prepare various concentrations of the test compounds and the positive control.

-

Add a small volume of the test compound or control to a larger volume of the FRAP reagent in a 96-well plate (e.g., 10 µL sample + 190 µL FRAP reagent).

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known concentration of ferrous sulfate or Trolox.

-

The antioxidant capacity of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Reagents and Equipment:

-

Fluorescein sodium salt (fluorescent probe)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

-

Phosphate buffer (75 mM, pH 7.4)

-

Test compounds

-

Trolox (standard)

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

-

Prepare working solutions of fluorescein, AAPH, test compounds, and Trolox in phosphate buffer.

-

In a black 96-well plate, add a specific volume of fluorescein solution to each well.

-

Add a specific volume of the test compound, Trolox standard, or buffer (for the blank) to the wells.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).

-

Initiate the reaction by adding a specific volume of AAPH solution to all wells.

-

Immediately start recording the fluorescence intensity every 1-2 minutes for at least 60-90 minutes.

-

The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC).

-

The results are expressed as Trolox Equivalents (TE).[8][9][10][11][12]

Experimental and Logical Workflows

The evaluation of the antioxidant activity of this compound derivatives typically follows a structured workflow, from synthesis to in-depth biological assessment.

Workflow for the Development of this compound Derivatives as Antioxidants.

Conclusion

This compound and its derivatives represent a promising class of antioxidant compounds with significant potential for therapeutic applications. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action. The structured methodologies and workflows presented herein are intended to facilitate further investigation and development of these potent natural products in the fight against oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ANTIOXIDANT PROPERTIES OF this compound: IN VITRO AND IN VIVO APPROACH - Europub [europub.co.uk]

- 3. This compound and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Kinetic Approach in the Evaluation of Radical-Scavenging Efficiency of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A newly synthesized this compound derivative inhibits endothelial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. scribd.com [scribd.com]

Spectroscopic Properties of Sinapic Acid in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of sinapic acid, a bioactive compound with significant interest in the pharmaceutical and cosmetic industries. The influence of the solvent environment on the absorption and emission characteristics of this compound is critical for understanding its photophysical behavior and optimizing its applications. This document summarizes key quantitative data, details experimental protocols for spectroscopic analysis, and visualizes the underlying photophysical processes.

Core Spectroscopic Data

The interaction of this compound with surrounding solvent molecules significantly influences its electronic transitions, leading to changes in its absorption and fluorescence spectra. This phenomenon, known as solvatochromism, is particularly evident in the shifting of absorption and emission maxima.

Solvatochromic Effects on this compound

This compound exhibits a redshift (a shift to longer wavelengths) in both its absorption and fluorescence spectra as the polarity of the solvent increases.[1][2] For instance, the absorption peak can shift from approximately 320 nm to 356 nm, and the fluorescence peak from around 381 nm to 429 nm when moving from the gas phase to a solvent phase.[1] This is indicative of a larger dipole moment in the excited state compared to the ground state, suggesting a significant redistribution of electron density upon excitation.[3][4]

The photophysical properties of this compound, including its fluorescence quantum yield, radiative and non-radiative decay rates, and fluorescence lifetime, are all influenced by the solvent polarity.[5][6][7]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic parameters of this compound in a variety of solvents.

Table 1: UV-Vis Absorption Properties of this compound in Various Solvents

| Solvent | Absorption Maximum (λ_abs) (nm) |

| Gas Phase | 320.18[1] |

| Heptane | 308[8] |

| Cyclohexane | 309[8] |

| Dioxane | 314[8] |

| Chloroform | 315[8] |

| Ethyl Acetate | 313[8] |

| Acetonitrile | 314[8] |

| Dimethylformamide | 318[8] |

| Ethanol | 317[8] |

| Methanol | 316[8] |

| Water | 311[9] |

Table 2: Fluorescence Emission Properties of this compound in Various Solvents

| Solvent | Emission Maximum (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Radiative Decay Rate (k_r) (x 10^8 s⁻¹) | Non-radiative Decay Rate (k_nr) (x 10^8 s⁻¹) |

| Gas Phase | 381[1] | - | - | - | - |

| Dichloromethane | 415[6] | 0.046[6] | 0.23[6] | 2.00[6] | 21.48[6] |

| Chloroform | 420[6] | 0.052[6] | 0.26[6] | 2.00[6] | 18.23[6] |

| Isopropanol | 422[6] | 0.083[6] | 0.42[6] | 1.98[6] | 11.88[6] |

| Acetonitrile | 425[6] | 0.091[6] | 0.46[6] | 1.98[6] | 9.80[6] |

| Methanol | 428[6] | 0.103[6] | 0.52[6] | 1.98[6] | 8.64[6] |

| Dimethyl Sulfoxide | 429[1] | 0.110[6] | 0.55[6] | 2.00[6] | 8.09[6] |

| Water | 455[6] | 0.128[6] | 0.64[6] | 2.00[6] | 6.81[6] |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Materials and Sample Preparation

-

This compound: High-purity this compound should be sourced from a reputable chemical supplier (e.g., Sigma-Aldrich).[6]

-

Solvents: All solvents used (e.g., distilled water, dimethyl sulfoxide, isopropanol, methanol, acetonitrile, dichloromethane, and chloroform) should be of spectroscopic or HPLC grade to minimize interference from impurities.[6]

-

Sample Concentration: To avoid self-quenching effects, low concentrations of this compound are typically used for fluorescence measurements.[6] For UV-Vis measurements, concentrations are chosen to ensure the absorbance falls within the linear range of the spectrophotometer.

UV-Vis Absorption Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used to record the absorption spectra.

-

Procedure:

-

A stock solution of this compound is prepared in the desired solvent.

-

The stock solution is diluted to the target concentration.

-

The spectrophotometer is blanked using the pure solvent in a quartz cuvette.

-

The absorption spectrum of the this compound solution is recorded over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorption (λ_abs) is determined from the spectrum.

-

Fluorescence Spectroscopy

-

Instrumentation: A fluorescence spectrophotometer is used for emission and excitation spectra acquisition.

-

Procedure:

-

Samples are prepared similarly to those for UV-Vis absorption spectroscopy.

-

The excitation wavelength is set to the absorption maximum (λ_abs) of this compound in the respective solvent.[6]

-

The emission spectrum is recorded over a wavelength range that covers the expected fluorescence (e.g., 350-600 nm).[6]

-

The wavelength of maximum emission (λ_em) is identified.

-

Excitation and emission slit widths are typically set to a specific bandpass (e.g., 10 nm) to control the amount of light and spectral resolution.[6]

-

Determination of Fluorescence Quantum Yield (Φ_f)

The relative fluorescence quantum yield is determined using a standard fluorophore with a known quantum yield.

-

Standard: Methylene blue (Φ_f = 0.52) is a commonly used standard for these measurements.[6]

-

Procedure:

-

The absorption and fluorescence spectra of both the this compound solution and the standard solution are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualizations

The following diagrams illustrate the experimental workflow and the photophysical principles governing the spectroscopic behavior of this compound in different solvents.

References

- 1. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of this compound using DFT and TDDFT - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Photophysical Properties of this compound and Ferulic Acid and Their Binding Mechanism with Caffeine | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Photophysical Properties of this compound and Ferulic Acid and Their Binding Mechanism with Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Sinapic Acid: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring phenolic compound found in a variety of plant sources, including spices, fruits, vegetables, and cereals.[1] Renowned for its potent antioxidant, anti-inflammatory, and neuroprotective properties, this compound is a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] A thorough understanding of its stability and degradation is paramount for its effective formulation, storage, and therapeutic application. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and details its degradation pathways, supported by experimental data and methodologies.

Stability of this compound

The stability of this compound is influenced by several factors, including pH, temperature, light, and enzymatic activity. Its degradation can lead to a loss of biological activity and the formation of various byproducts.

pH Stability

This compound's stability is highly dependent on the pH of its environment. While stable in acidic to neutral conditions, it undergoes significant degradation under alkaline conditions.[3] Alkaline hydrolysis is a well-documented degradation pathway for this compound and its esters, such as sinapine.[4]

Thermal Stability

Elevated temperatures can induce the degradation of this compound. Thermal processing can lead to decarboxylation, a key step in the formation of canolol (2,6-dimethoxy-4-vinylphenol), a compound also noted for its antioxidant properties.[4][5] Studies have shown that the thermal stability of this compound can be influenced by its formulation; for instance, co-amorphous systems with amino acids have been shown to exhibit altered thermal stability.[3]

Photostability

This compound and its derivatives are recognized for their high photostability and UV-absorbing properties, which is a desirable characteristic for potential applications in sunscreens and as a protectant against UV-induced degradation.[5][6]

Enzymatic Stability

Enzymatic activity can lead to the degradation of this compound and its esters. For example, ferulic acid esterases can hydrolyze sinapine to release free this compound.[7] The enzymatic degradation pathway in some microorganisms involves decarboxylation and subsequent oxidation.[8][9]

Degradation Pathways

The degradation of this compound proceeds through several pathways, yielding a variety of products depending on the conditions.

Alkaline Hydrolysis and Oxidation

Under alkaline conditions, particularly in the presence of air, this compound can undergo oxidative conversion. This pathway can lead to the formation of thomasidioic acid, which can be further oxidized to 6-hydroxy-5,7-dimethoxy-2-naphthoic acid and 2,6-dimethoxy-p-benzoquinone.[10]

Thermal Degradation (Decarboxylation)

High temperatures promote the decarboxylation of this compound, resulting in the formation of 2,6-dimethoxy-4-vinylphenol, commonly known as canolol.[4][5] This reaction is of particular interest as canolol itself is a potent antioxidant.

Enzymatic Degradation

Microbial degradation of this compound has been shown to proceed via an initial decarboxylation to 2,6-dimethoxy-4-vinylphenol. This intermediate is then oxidized to 4-hydroxy-3,5-dimethoxybenzaldehyde and syringic acid. Further demethylation of syringic acid can lead to gallic acid, which may then be cleaved to enter the citric acid cycle.[8][9]

Signaling Pathway Involvement

Recent research has highlighted the interaction of this compound with key cellular signaling pathways, contributing to its therapeutic effects.

-

NF-κB and Nrf2/HO-1 Pathways: this compound has been shown to ameliorate cardiac dysfunction by modulating the NF-κB and Nrf2/HO-1 signaling pathways, thereby reducing inflammation and oxidative stress.[1]

-

NLRP3 Inflammasome: this compound can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response, further underscoring its anti-inflammatory properties.[2]

-

Phenylpropanoid Biosynthesis: In plants, this compound is a key intermediate in the phenylpropanoid pathway, which leads to the biosynthesis of lignin and other important secondary metabolites.[5][6]

Data Presentation

Table 1: Summary of this compound Degradation Products and Conditions

| Degradation Condition | Key Degradation Products | Reference(s) |

| Alkaline Hydrolysis/Oxidation | Thomasidioic acid, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, 2,6-dimethoxy-p-benzoquinone | [10] |

| High Temperature | 2,6-dimethoxy-4-vinylphenol (Canolol) | [4][5] |

| Enzymatic (e.g., Phomopsis liquidambari) | 2,6-dimethoxy-4-vinylphenol, 4-hydroxy-3,5-dimethoxybenzaldehyde, Syringic acid, Gallic acid, Citric acid | [8][9] |

| Photodegradation | Generally stable, specific minor degradation products not extensively detailed in provided context. | [5][6] |

Table 2: Analytical Methods for Quantification of this compound and its Derivatives

| Analytical Method | Key Parameters | Reference(s) |

| HPLC-DAD | Detection Limits: ~0.2 µg/mL; Quantification Limits: ~0.5-0.8 µg/mL; Linearity Range: 0.2-200 µg/mL | |

| UPLC-MS | Provides high resolution and sensitivity for complex mixtures of degradation products. | [11][12] |